molecular formula C8H6N2O2 B1600357 5-Hydroxy-1H-indazole-3-carbaldehyde CAS No. 882803-11-4

5-Hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B1600357
CAS No.: 882803-11-4
M. Wt: 162.15 g/mol
InChI Key: VSEHFSVJKJQICE-UHFFFAOYSA-N
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Description

“5-Hydroxy-1H-indazole-3-carbaldehyde” is a chemical compound . Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Synthesis Analysis

The synthesis of 1H-indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A general access to this motif is based on the nitrosation of indoles in a slightly acidic environment .


Molecular Structure Analysis

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs .


Chemical Reactions Analysis

The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms the adduct product, followed by dehydration to give heterodiene, which is reacted by the Michael-type reaction, then cyclization reaction and tautomerization to afford pyrazolo .

Scientific Research Applications

Efficient Synthesis Methods

Researchers have developed methods for the synthesis of various derivatives starting from compounds like 5-Hydroxy-1H-indazole-3-carbaldehyde. These methods are pivotal for producing a range of chemically significant molecules with potential applications in material science, organic synthesis, and possibly pharmacological activities:

  • Synthesis of Derivatives : A method has been reported for the efficient and mild synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives. This synthesis process is marked by its safety, due to avoiding the generation of hazardous explosives, and its efficiency, being both instantaneous and quantitative (Journet et al., 2001).

  • Antimicrobial and Anti-inflammatory Activities : Novel 1,2,3-triazole substituted N-phenyl nitrone derivatives, synthesized from 1-substituted-1,2,3-triazole-4-carbaldehydes, demonstrated significant anti-inflammatory and anticancer activities against various cancer cell lines. This suggests the potential for these derivatives in developing treatments for inflammation and cancer (Rao et al., 2014).

Material Science Applications

  • Electrode Passivation : The compound has been investigated for its effectiveness in forming a protective film on over-lithiated layered oxide (OLO) positive electrodes. The study highlights its role in enhancing the cycling performance of batteries, indicating its potential in improving energy storage technologies (Kang et al., 2014).

Molecular Interaction Studies

  • Structural and Spectroscopic Analysis : Research on 1H-indazole-3-carbaldehyde, closely related to the compound , focuses on its crystal structure, intermolecular interactions, and spectroscopic properties. Such studies are crucial for understanding the compound's behavior in various chemical environments and could inform its application in designing new materials or drug molecules (Morzyk-Ociepa et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 1H-Indazole-3-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, 5-Hydroxy-1H-indazole, has hazard statements indicating it is harmful if swallowed and causes serious eye damage .

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry, particularly for the design of kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Thus, the future directions of “5-Hydroxy-1H-indazole-3-carbaldehyde” could involve further exploration of its potential in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

5-Hydroxy-1H-indazole-3-carbaldehyde, also known as 5-Hydroxy-3-(1H)indazole carboxaldehyde, is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

It’s known that indole derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .

Result of Action

It’s known that indole derivatives, including this compound, show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It’s known that the synthesis of indole derivatives is subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the enzymes and influence various metabolic pathways.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of signaling cascades that promote cell proliferation and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which facilitate its biotransformation . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, it can be transported across cell membranes by organic anion transporters or bound to plasma proteins for distribution in the bloodstream . The localization and accumulation of the compound in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization within the cell can determine the specific biochemical pathways and processes that are affected by the compound.

Properties

IUPAC Name

5-hydroxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-8-6-3-5(12)1-2-7(6)9-10-8/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEHFSVJKJQICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434071
Record name 5-Hydroxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882803-11-4
Record name 5-Hydroxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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